molecular formula C14H13NO B3055295 [1,1'-Biphenyl]-4-acetamide CAS No. 63780-50-7

[1,1'-Biphenyl]-4-acetamide

Cat. No. B3055295
CAS RN: 63780-50-7
M. Wt: 211.26 g/mol
InChI Key: JJLKXBIUMBGNNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,1’-Biphenyl]-4-acetamide involves the bromination of biphenyl followed by acetylation of the resulting brominated biphenyl. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Natural Synthesis of Antimalarial Drugs

[1,1'-Biphenyl]-4-acetamide derivatives have been studied in the context of synthesizing antimalarial drugs. One notable example is the use of N-(2-Hydroxyphenyl)acetamide as an intermediate in the natural synthesis of these drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is a key step, with research focusing on the optimization of this process through various catalysts and reaction conditions (Magadum & Yadav, 2018).

Antiepileptic Drug Development

Another significant application is in the development of antiepileptic drugs (AEDs). Compounds like DSP-0565, which is structurally related to this compound, have shown promise as broad-spectrum AED candidates. These compounds are being explored for their potential to offer better metabolic stability and reduced reactive metabolic production compared to existing drugs (Tanaka et al., 2019).

Solvation and Hydrogen Bond Studies

The compound has also been used to study solvation effects and hydrogen bonding phenomena. For instance, research involving N-(4-Methyl-2-nitrophenyl)acetamide has provided insights into the role of bifurcate hydrogen bonds and the effects of various solvents and conditions on these processes (Krivoruchka et al., 2004).

Synthesis and Analysis of Derivatives

Researchers have synthesized various derivatives of this compound, such as silylated derivatives and pyrazole-acetamide compounds, to explore their chemical properties and potential applications. These studies have contributed to the understanding of chemical synthesis, structural analysis, and the potential biological activities of these derivatives (Nikonov et al., 2016), (Chkirate et al., 2019).

Antimicrobial and Hemolytic Activity

Studies on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have shown antimicrobial and hemolytic activities. These compounds, structurally related to this compound, are being explored for their potential in antimicrobial therapy and other medical applications (Gul et al., 2017).

Anticancer and Anti-Inflammatory Potential

Compounds like 2-(Substituted phenoxy) Acetamide Derivatives, structurally related to this compound, have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. This research is crucial in the development of new therapeutic agents with potential applications in cancer and inflammation treatment (Rani et al., 2014).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLKXBIUMBGNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447257
Record name [1,1'-Biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63780-50-7
Record name [1,1'-Biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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